Phyllanthostatin A
Overview
Description
Phyllanthostatin A is a bioactive compound isolated from the genus Phyllanthus, which is known for its medicinal properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology. This compound is a type of lignan, a class of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Phyllanthostatin A typically involves the extraction from plant materials, particularly from species within the Phyllanthus genus. The process generally includes the following steps:
Crushing and Percolation: The medicinal material is crushed and subjected to percolation using solvents such as acetone and ethanol.
Extraction: The percolated material is then extracted to isolate the desired compound.
Purification: The extract undergoes purification processes to achieve high product purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification techniques to ensure a consistent and high-quality yield. The methods are optimized to maximize the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phyllanthostatin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often use reagents such as halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Phyllanthostatin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of lignans.
Biology: It is studied for its biological activities, including its effects on cellular processes and pathways.
Industry: It is used in the development of pharmaceuticals and other health-related products.
Mechanism of Action
The mechanism of action of Phyllanthostatin A involves its interaction with various molecular targets and pathways. It is known to modulate the immune system and exhibit antineoplastic effects by inhibiting the growth and proliferation of cancer cells. The compound interacts with key enzymes and signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Phyllanthostatin A is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Phyllanthoside: Another lignan isolated from the Phyllanthus genus with similar antineoplastic properties.
Phyllanthin: Known for its immunomodulatory effects.
Hypophyllanthin: Exhibits similar biological activities, including inhibition of reactive oxygen species production.
This compound stands out due to its potent antineoplastic properties and its potential for therapeutic applications in oncology.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSAUOPDQAYSSQ-GPXXLQEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152581 | |
Record name | Phyllanthostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119767-19-0 | |
Record name | β-D-Glucopyranose, 1-[3-[(acetyloxy)methyl]-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-naphthalenecarboxylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119767-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phyllanthostatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phyllanthostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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